Glucocerebrosidase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

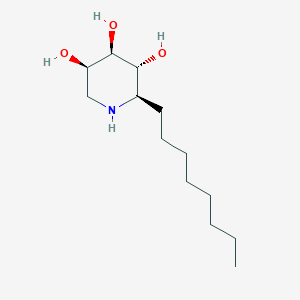

Molecular Formula |

C13H27NO3 |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10/h10-17H,2-9H2,1H3/t10-,11-,12-,13-/m1/s1 |

InChI Key |

MGETUKQLQDZANV-FDYHWXHSSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O |

Canonical SMILES |

CCCCCCCCC1C(C(C(CN1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Glucocerebrosidase-IN-1: A Technical Whitepaper on its Discovery, Synthesis, and Application as a Modulator of GCase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocerebrosidase (GCase) is a lysosomal enzyme critical for the breakdown of glucosylceramide. Its deficiency leads to Gaucher disease and is a significant genetic risk factor for Parkinson's disease. This technical guide provides a comprehensive overview of Glucocerebrosidase-IN-1, a potent and selective inhibitor of GCase that also functions as a pharmacological chaperone. This document details its discovery, a generalized synthesis protocol, key biological data, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of GCase modulators.

Introduction to Glucocerebrosidase and the Therapeutic Rationale

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a vital lysosomal hydrolase responsible for the cleavage of glucosylceramide into glucose and ceramide.[1][2][3] A deficiency in GCase activity, due to genetic mutations, leads to the accumulation of its substrate, primarily in macrophages, resulting in the lysosomal storage disorder known as Gaucher disease.[3][4] This disease is characterized by a range of symptoms including hepatosplenomegaly, skeletal abnormalities, and, in some forms, neurological impairment.

In recent years, a strong link has been established between GBA1 mutations and an increased risk of developing Parkinson's disease and other synucleinopathies.[5] This has spurred significant interest in the development of small molecules that can modulate GCase activity. Two primary therapeutic strategies are being explored:

-

Enzyme Replacement Therapy (ERT): Involves the intravenous infusion of a recombinant GCase enzyme.

-

Substrate Reduction Therapy (SRT): Aims to decrease the production of glucosylceramide.

-

Pharmacological Chaperone Therapy (PCT): Utilizes small molecules to stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its residual activity.[4]

This compound has emerged from research efforts as a molecule of interest due to its dual function as both a potent inhibitor and a pharmacological chaperone of GCase.

Discovery of this compound

This compound, identified as compound 11a in the primary literature, was discovered during a study focused on the synthesis and evaluation of a series of 2-alkyl trihydroxypiperidines as modulators of GCase activity. The research aimed to explore the structure-activity relationship of these compounds to develop potent and selective GCase inhibitors with potential therapeutic applications.

The discovery was based on the hypothesis that mimicking the structure of the natural substrate of GCase could lead to effective inhibitors. The trihydroxypiperidine scaffold serves as a glycomimetic core, while the introduction of an alkyl chain at the C-2 position was intended to enhance binding affinity to the enzyme's active site. The stereochemistry of the hydroxyl groups and the alkyl substituent was systematically varied to optimize inhibitory potency and selectivity.

Physicochemical and Biological Properties

This compound is a potent and selective inhibitor of human GCase. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| IC50 | 29.3 μM | MedChemExpress |

| Ki | 18.5 μM | MedChemExpress |

| Molecular Formula | C14H29NO3 | (Inferred from structure) |

| Molecular Weight | 259.39 g/mol | (Inferred from structure) |

| Biological Activity | GCase Inhibitor, Pharmacological Chaperone | Clemente et al., 2020 |

Synthesis of this compound

The synthesis of this compound (compound 11a) is described as a stereodivergent synthesis of 2-alkyl trihydroxypiperidines. While the specific, step-by-step protocol is proprietary to the cited publication, a generalized synthetic approach based on the available information is outlined below. The synthesis likely involves the stereoselective addition of an organometallic reagent (e.g., a Grignard reagent) to a carbohydrate-derived nitrone.

Generalized Synthetic Scheme:

For detailed, step-by-step experimental procedures, including reaction conditions, purification methods, and characterization data, please refer to the primary publication:

-

Clemente, F., Matassini, C., Faggi, C., Giachetti, S., Cresti, C., Morrone, A., ... & Cardona, F. (2020). Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning. Bioorganic Chemistry, 98, 103740.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the characterization of this compound.

GCase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against GCase is typically determined using a fluorometric assay.

Principle: The assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). In the presence of an inhibitor, the rate of fluorescent product formation is reduced.

Generalized Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human GCase is diluted in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.2).

-

A stock solution of 4-MUG is prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

-

-

Inhibitor Preparation:

-

This compound is dissolved in DMSO to create a stock solution.

-

A series of dilutions of the inhibitor are prepared in the assay buffer.

-

-

Assay Procedure:

-

The GCase enzyme solution is pre-incubated with varying concentrations of this compound for a defined period at 37°C.

-

The enzymatic reaction is initiated by the addition of the 4-MUG substrate.

-

The reaction is incubated at 37°C for a specific time.

-

The reaction is stopped by the addition of a stop buffer (e.g., a high pH glycine-NaOH buffer).

-

-

Data Analysis:

-

The fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic equation).

-

Pharmacological Chaperone Activity Assay

The ability of this compound to act as a pharmacological chaperone is assessed by measuring its effect on the activity of mutant GCase in patient-derived cells.

Principle: In cells expressing mutant GCase, the enzyme is often misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation and reduced levels in the lysosome. A pharmacological chaperone can stabilize the mutant enzyme in the ER, promoting its correct folding and transport to the lysosome, thereby increasing the overall cellular GCase activity.

Generalized Protocol:

-

Cell Culture:

-

Fibroblasts derived from Gaucher disease patients (with known GBA1 mutations, e.g., N370S or L444P) are cultured under standard conditions.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of this compound for a prolonged period (e.g., 3-5 days) to allow for enzyme stabilization and trafficking.

-

-

Cell Lysis:

-

After treatment, the cells are washed and then lysed to release the cellular proteins, including GCase.

-

-

GCase Activity Measurement:

-

The GCase activity in the cell lysates is measured using the fluorometric assay described in section 5.1.

-

-

Protein Quantification:

-

The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to normalize the GCase activity.

-

-

Data Analysis:

-

The GCase activity in treated cells is compared to that in untreated control cells.

-

A significant increase in GCase activity in the treated cells indicates pharmacological chaperone activity.

-

Signaling Pathway and Mechanism of Action

This compound exerts its effects through direct interaction with the GCase enzyme. The diagram below illustrates the proposed mechanism of action for both its inhibitory and chaperoning activities.

Conclusion and Future Directions

This compound represents a valuable research tool for studying the function and dysfunction of GCase. Its dual role as a potent inhibitor and a pharmacological chaperone makes it a versatile molecule for investigating the therapeutic potential of GCase modulation in Gaucher disease and Parkinson's disease.

Future research could focus on:

-

Structural Studies: Co-crystallization of this compound with GCase to elucidate the precise binding mode and the structural basis for its inhibitory and chaperoning activities.

-

Lead Optimization: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this class of compounds.

-

In Vivo Studies: Evaluation of the efficacy of this compound and its analogs in animal models of Gaucher disease and Parkinson's disease.

The continued exploration of compounds like this compound will undoubtedly contribute to the development of novel and effective therapies for GCase-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Exploring architectures displaying multimeric presentations of a trihydroxypiperidine iminosugar [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evidence of α-Synuclein/Glucocerebrosidase Dual Targeting by Iminosugar Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Glucocerebrosidase-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase) is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide. Deficiencies in GCase activity, often resulting from mutations in the GBA1 gene, are the underlying cause of Gaucher disease, the most common lysosomal storage disorder. Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk of developing Parkinson's disease and other synucleinopathies. Glucocerebrosidase-IN-1 has emerged as a potent, selective inhibitor of GCase, serving as a critical tool for studying the physiological and pathological roles of this enzyme. This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols, and its impact on cellular pathways.

Core Compound Data: this compound

This compound, also identified as compound 11a in the primary literature, is a potent and selective inhibitor of glucocerebrosidase (GCase).[1] Its inhibitory and pharmacological chaperoning activities have been characterized, making it a valuable research tool for investigating Gaucher disease and Parkinson's disease.[1]

Quantitative Inhibitory and Chaperoning Activity

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Description |

| IC50 | 29.3 µM | The half maximal inhibitory concentration against GCase. |

| Ki | 18.5 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | GCase Mutation | Concentration | GCase Activity Enhancement |

| Gaucher Patient Fibroblasts | N370/RecNcil | Not Specified | Up to 1.9-fold |

| Gaucher Patient Fibroblasts | Homozygous L444P | Not Specified | 1.8-fold |

| Wild-type Fibroblasts | None | Not Specified | 1.2 to 1.4-fold |

Table 2: Pharmacological Chaperoning Activity of this compound in Human Fibroblasts.[1]

Signaling Pathways and Cellular Impact

Inhibition of GCase by this compound has significant downstream effects on cellular homeostasis, primarily impacting the autophagy-lysosomal pathway and α-synuclein metabolism.

GCase Inhibition and Lysosomal Dysfunction

Impact on α-Synuclein Aggregation

A critical consequence of GCase inhibition is the accumulation of its substrate, glucosylceramide, which has been shown to promote the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols for GCase inhibitors and pharmacological chaperones.

GCase Inhibition Assay (In Vitro)

This protocol describes the determination of the IC50 value of this compound using a fluorogenic substrate.

Materials:

-

Recombinant human GCase

-

This compound

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Assay Buffer: 0.2 M phosphate-citrate buffer, pH 5.4

-

Stop Solution: 0.2 M glycine-NaOH, pH 10.7

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells with assay buffer and DMSO as controls.

-

Add 20 µL of recombinant human GCase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value by non-linear regression analysis.

Pharmacological Chaperone Activity Assay (Cell-Based)

This protocol outlines the procedure to assess the ability of this compound to enhance GCase activity in patient-derived fibroblasts.

Materials:

-

Gaucher patient-derived fibroblasts (e.g., N370S/RecNcil or L444P homozygous)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

This compound

-

Lysis Buffer: 0.1% Triton X-100 in 0.2 M phosphate-citrate buffer, pH 5.4

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution

-

BCA Protein Assay Kit

Procedure:

-

Seed the Gaucher patient fibroblasts in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in the sub-inhibitory range) for 3-5 days. Include a vehicle control (DMSO).

-

After the incubation period, wash the cells twice with PBS.

-

Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 10 minutes on ice.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Perform the GCase activity assay as described in the previous protocol, using equal amounts of protein from each cell lysate.

-

Normalize the GCase activity to the protein concentration and express the results as a fold-increase relative to the untreated control cells.

Experimental Workflow for Synthesis of 2-Alkyl Trihydroxypiperidines

While the exact, detailed synthesis protocol for this compound (compound 11a) is proprietary to its developers, the general synthetic route for this class of 2-alkyl trihydroxypiperidines has been described. The key steps involve the stereoselective addition of a Grignard reagent to a carbohydrate-derived nitrone.

References

The Role of Glucocerebrosidase-IN-1 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD). The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and is intricately linked to the aggregation of α-synuclein, a pathological hallmark of PD. This has positioned GCase as a prime therapeutic target. Glucocerebrosidase-IN-1 (also known as compound 11a) is a novel 2-alkyl trihydroxypiperidine that has emerged as a promising small molecule modulator of GCase activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in Parkinson's disease research, summarizing key quantitative data and detailing relevant experimental protocols.

Introduction to Glucocerebrosidase and Its Role in Parkinson's Disease

Glucocerebrosidase (GCase, EC 3.2.1.45) is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] Mutations in the GBA1 gene can lead to the misfolding and premature degradation of the GCase protein, resulting in reduced enzymatic activity within the lysosome. This deficiency is the causative factor in Gaucher disease, a lysosomal storage disorder.[2] Critically, both individuals with Gaucher disease and heterozygous carriers of GBA1 mutations have a significantly increased risk of developing Parkinson's disease.[2][3]

The pathogenic link between GCase deficiency and Parkinson's disease is believed to be bidirectional. Reduced GCase activity leads to the accumulation of glucosylceramide, which can stabilize toxic oligomers of α-synuclein and promote their aggregation into Lewy bodies.[4] Conversely, the accumulation of α-synuclein can further impair GCase trafficking and function, creating a vicious cycle that exacerbates neurodegeneration.[4] Therefore, therapeutic strategies aimed at enhancing GCase activity are of great interest for the treatment of both GBA1-associated and sporadic Parkinson's disease.

This compound: A Dual-Function Modulator of GCase Activity

This compound is a potent and selective modulator of GCase. It belongs to the class of 2-alkyl trihydroxypiperidines.[2] Its unique properties allow it to function as both an inhibitor and a pharmacological chaperone, depending on its concentration.

Mechanism of Action

At higher concentrations, this compound acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[2] However, at sub-inhibitory concentrations, it functions as a pharmacological chaperone. In this role, it binds to misfolded GCase mutants in the endoplasmic reticulum, stabilizing their conformation and facilitating their proper trafficking to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, allowing the rescued GCase to carry out its enzymatic function.[2]

Chemical Properties

| Property | Value |

| Compound Name | This compound (Compound 11a) |

| CAS Number | 2279945-01-1 |

| Molecular Formula | C13H27NO |

| Molecular Weight | 245.36 g/mol |

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 | 29.3 µM | [2] |

| Ki | 18.5 µM | [2] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Pharmacological Chaperoning Activity of this compound

| Cell Line (GBA1 Mutation) | Fold Increase in GCase Activity | Reference |

| Gaucher Patient Fibroblasts (N370S/RecNcil) | Up to 1.9-fold | [2] |

| Gaucher Patient Fibroblasts (L444P homozygous) | Up to 1.8-fold | [2] |

| Wild-Type Fibroblasts | 1.2 to 1.4-fold | [2] |

Signaling Pathways and Experimental Workflows

GCase Trafficking and the Bidirectional Pathogenic Loop with α-Synuclein

The following diagram illustrates the cellular trafficking of GCase and the detrimental feedback loop with α-synuclein that is implicated in Parkinson's disease. This compound, acting as a pharmacological chaperone, can intervene in this pathway by promoting the correct folding and transport of mutant GCase to the lysosome.

Caption: GCase synthesis, folding, and trafficking pathway, and the pathogenic loop with α-synuclein.

Experimental Workflow for Assessing GCase Activity

The activity of GCase in cell lysates can be determined using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The following diagram outlines the typical workflow for this assay.

References

- 1. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cellular Targets of Glucocerebrosidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase, GBA1) is a lysosomal enzyme essential for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1] Mutations in the GBA1 gene lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of GlcCer.[1] Furthermore, these mutations are a significant genetic risk factor for Parkinson's disease (PD) and other synucleinopathies.[2] The central role of GCase in these pathologies has made it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular targets of various GCase inhibitors and modulators, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Primary Cellular Target: Glucocerebrosidase (GCase)

The principal cellular target of the inhibitors discussed herein is the lysosomal enzyme β-glucocerebrosidase. These compounds primarily function by interacting with GCase, albeit through different mechanisms, to modulate its activity and cellular fate.

Quantitative Data on GCase Inhibitors and Modulators

The following tables summarize the quantitative data for several well-characterized GCase inhibitors and modulators.

| Compound | Type | Target | IC50 | Ki | Cell Type/Assay Condition |

| Conduritol B epoxide (CBE) | Irreversible Inhibitor | GCase | 28.19 µM[3] | - | Covalently binds to the active site.[3] |

| Isofagomine (IFG) | Competitive Inhibitor | GCase | 0.06 µM[4] | 0.016 ± 0.009 µM[4] | Human lysosomal GCase.[4] |

| Wild-type GCase | 5 nM (pH 7.2), 30 nM (pH 5.2)[5] | - | |||

| N370S mutant GCase | 3- to 4-fold less sensitive than wild-type[6] | - | |||

| Ambroxol | Pharmacological Chaperone | GCase | - | - | pH-dependent, mixed-type chaperone.[7] |

| NCGC607 | Non-inhibitory Chaperone | GCase | - | - | Salicylic acid derivative.[8] |

| NCGC758 | Non-inhibitory Chaperone | GCase | - | - | Pyrazolopyrimidine-based.[9] |

Table 1: Summary of quantitative data for various GCase inhibitors and modulators.

Off-Target and Downstream Cellular Effects

Inhibition or modulation of GCase activity instigates a cascade of downstream cellular events.

Substrate Accumulation

The most direct consequence of GCase inhibition is the accumulation of its primary substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosome. This accumulation is a hallmark of Gaucher disease and is also observed in cellular and animal models of GBA1-related Parkinson's disease.[2]

Lysosomal and Autophagic Dysfunction

The buildup of lipids within the lysosome can lead to lysosomal dysfunction. This impairment can, in turn, disrupt the autophagy-lysosome pathway, a critical cellular process for clearing aggregated proteins and damaged organelles.[2]

Endoplasmic Reticulum (ER) Stress

Many GBA1 mutations cause misfolding of the GCase protein, leading to its retention and degradation in the endoplasmic reticulum via the ER-associated degradation (ERAD) pathway. This can trigger the unfolded protein response (UPR) and induce ER stress.[2][10] Pharmacological chaperones, such as Ambroxol, NCGC607, and NCGC758, aim to stabilize the mutant GCase, facilitating its proper folding and trafficking to the lysosome.[8][9][11]

α-Synuclein Pathology

A critical downstream effect of GCase dysfunction is its interplay with α-synuclein, the primary component of Lewy bodies in Parkinson's disease. A bidirectional negative feedback loop exists where reduced GCase activity leads to the accumulation of α-synuclein, and conversely, aggregated α-synuclein can inhibit GCase function.[12] GCase inhibition has been shown to promote the accumulation of insoluble α-synuclein.[13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action related to GCase and its inhibitors.

References

- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders [mdpi.com]

- 5. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 12. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Glucocerebrosidase-IN-1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of 2-Alkyl Trihydroxypiperidines as Modulators of Glucocerebrosidase Activity

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Glucocerebrosidase-IN-1 and its analogs, a class of 2-alkyl trihydroxypiperidines that modulate the activity of glucocerebrosidase (GCase). This document is intended for researchers, scientists, and drug development professionals working on therapies for Gaucher disease and Parkinson's disease, conditions linked to GCase dysfunction.

Introduction

Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide.[1][2] Deficiencies in GCase activity, often caused by genetic mutations, lead to the accumulation of its substrate, resulting in Gaucher disease, a lysosomal storage disorder.[1][3] Furthermore, mutations in the GCase gene (GBA1) are a significant risk factor for developing Parkinson's disease.[4][5] One therapeutic strategy for these conditions is the use of pharmacological chaperones, small molecules that can bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its enzymatic activity.[6]

This compound, identified as compound 11a in the primary literature, is a potent and selective inhibitor of GCase.[7] It belongs to the class of 2-alkyl trihydroxypiperidines and has been shown to act as a pharmacological chaperone, enhancing GCase activity in patient-derived fibroblasts.[6] This guide delves into the SAR of this compound series, providing valuable insights for the rational design of next-generation GCase modulators.

Quantitative Structure-Activity Relationship Data

The inhibitory and chaperone activities of this compound and its analogs are summarized in the tables below. The data is extracted from the key study by Clemente F, et al. (2020).[6]

Table 1: Inhibitory Activity of 2-Alkyl Trihydroxypiperidines against Human GCase

| Compound | R Group | Stereochemistry at C-2 | IC50 (μM) | Ki (μM) |

| This compound (11a) | n-Octyl | (S) | 29.3 | 18.5 |

| 11b | n-Undecyl | (S) | - | - |

| 11c | n-Dodecyl | (S) | - | - |

| 11d | n-Tridecyl | (S) | - | - |

| 12a | n-Octyl | (R) | - | - |

| 12b | n-Undecyl | (R) | - | - |

| 12c | n-Dodecyl | (R) | 1.5 | 3.6 |

| 12d | n-Tridecyl | (R) | - | - |

Note: A hyphen (-) indicates that the data was not provided in the primary reference.

Table 2: Pharmacological Chaperoning Activity of 2-Alkyl Trihydroxypiperidines

| Compound | Max. GCase Activity Enhancement (Fold-increase) in N370S/RecNcil Fibroblasts | Max. GCase Activity Enhancement (Fold-increase) in L444P/L444P Fibroblasts |

| This compound (11a) | 1.9 | 1.8 |

| 12c | - | - |

Note: A hyphen (-) indicates that the data was not provided in the primary reference.

The SAR data reveals several key trends:

-

Effect of Alkyl Chain Length: The inhibitory potency is influenced by the length of the alkyl chain at the C-2 position.

-

Stereochemistry at C-2: The stereoconfiguration at the C-2 position plays a crucial role in the inhibitory activity, with the (R)-configuration generally showing higher potency.[7]

-

Pharmacological Chaperoning: this compound (11a) demonstrates significant chaperoning activity, rescuing GCase function in fibroblast cell lines with common Gaucher disease mutations (N370S and L444P).[6]

Key Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above, as described by Clemente F, et al. (2020).[6]

GCase Inhibition Assay

The inhibitory activity of the compounds was assessed using a fluorometric assay with 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) as the substrate.

-

Enzyme and Substrate Preparation: Recombinant human GCase (Cerezyme®) was used. A stock solution of the enzyme was prepared in a citrate/phosphate buffer (pH 5.2) containing sodium taurocholate and Triton X-100. The substrate, 4-MUG, was dissolved in the same buffer.

-

Assay Procedure: The assay was performed in a 96-well plate format. Varying concentrations of the inhibitor were pre-incubated with the enzyme for 10 minutes at 37°C. The reaction was initiated by the addition of the 4-MUG substrate.

-

Data Measurement and Analysis: The fluorescence of the product, 4-methylumbelliferone, was measured at excitation and emission wavelengths of 360 nm and 445 nm, respectively. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values were determined using the Cheng-Prusoff equation.

Pharmacological Chaperone Activity Assay in Patient Fibroblasts

The ability of the compounds to enhance GCase activity in patient-derived cells was evaluated using the following protocol:

-

Cell Culture: Human fibroblast cell lines from Gaucher disease patients with N370S/RecNcil and L444P/L444P mutations were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Compound Treatment: Cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for 4 days.

-

Cell Lysis and GCase Activity Measurement: After the incubation period, the cells were washed and lysed. The GCase activity in the cell lysates was then measured using the 4-MUG assay described above.

-

Data Analysis: The GCase activity was normalized to the total protein concentration in each well. The fold-increase in GCase activity was calculated by dividing the activity in the presence of the compound by the activity in the untreated control cells.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of GCase action and the experimental workflow for evaluating the pharmacological chaperones.

Caption: Mechanism of action for this compound as a pharmacological chaperone.

Caption: Experimental workflow for SAR studies of GCase modulators.

Conclusion

The 2-alkyl trihydroxypiperidine scaffold, exemplified by this compound, represents a promising starting point for the development of novel pharmacological chaperones for GCase. The structure-activity relationships identified in this guide highlight the importance of the alkyl chain length and the stereochemistry at the C-2 position for both inhibitory and chaperoning activities. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this chemical series. Further investigation into this class of compounds could lead to the development of effective therapies for Gaucher disease and GBA1-associated Parkinson's disease.

References

- 1. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoswitchable inhibitors of human β-glucocerebrosidase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02159A [pubs.rsc.org]

- 4. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: The Impact of Glucocerebrosidase Activator NCGC00188758 on α-Synuclein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent a significant genetic risk factor for Parkinson's disease (PD) and other synucleinopathies. A pathological hallmark of these neurodegenerative disorders is the aggregation of the protein α-synuclein. A reciprocal negative feedback loop exists wherein reduced GCase activity leads to the accumulation of α-synuclein, and aggregated α-synuclein further impairs GCase function. This whitepaper provides a detailed technical overview of a small molecule GCase activator, NCGC00188758 (referred to as '758'), and its effects on α-synuclein aggregation. This non-inhibitory modulator enhances GCase activity within the lysosome, promoting the clearance of pathological α-synuclein and mitigating downstream cellular pathologies. The data presented herein are derived from studies utilizing induced pluripotent stem cell (iPSC)-derived human midbrain dopaminergic neurons from patients with synucleinopathies, providing a clinically relevant model for understanding the therapeutic potential of GCase activators.

Introduction: The GCase and α-Synuclein Interplay

The lysosomal enzyme GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Genetic variants in the GBA1 gene can lead to GCase deficiency, causing the lysosomal storage disorder Gaucher disease, and are the most common genetic risk factor for Parkinson's disease.[1] Research has established a bidirectional pathogenic relationship between GCase and α-synuclein.[2] Reduced GCase activity results in the accumulation of its substrate, glucosylceramide, which can stabilize toxic oligomeric forms of α-synuclein.[2] Conversely, increased levels of α-synuclein can inhibit GCase trafficking and activity, creating a vicious cycle that exacerbates neurodegeneration.[2][3]

Pharmacological chaperones and activators are small molecules designed to restore the function of GCase.[4][5] These molecules can enhance the folding, trafficking, and enzymatic activity of both wild-type and mutant forms of GCase.[4][6] By boosting GCase activity, these compounds aim to break the pathogenic feedback loop, reduce α-synuclein accumulation, and restore lysosomal function.[1] This paper focuses on the small molecule modulator NCGC00188758 ('758'), a non-inhibitory activator of GCase, and its demonstrated efficacy in reducing α-synuclein pathology in human neuronal models of synucleinopathy.[1][7]

Mechanism of Action of NCGC00188758 ('758')

NCGC00188758 is a small molecule modulator that enhances the activity of GCase specifically within the lysosomal compartment.[1] Unlike some pharmacological chaperones that can be inhibitory at higher concentrations, '758' is a non-inhibitory activator.[1][7] Its mechanism involves binding to GCase and promoting its proper conformation and function within the acidic environment of the lysosome. This leads to increased hydrolysis of GCase substrates and facilitates the clearance of pathological α-synuclein.[1]

Quantitative Data on the Effects of NCGC00188758 ('758')

The following tables summarize the quantitative effects of NCGC00188758 ('758') on GCase activity and α-synuclein levels in various cellular models of synucleinopathy.

| Cell Line | GCase Mutation | α-Synuclein Mutation | Treatment | Change in GCase Activity | Change in α-Synuclein Levels | Reference |

| iPSC-derived Dopaminergic Neurons | N370S | - | '758' | Increased | Reduced | [1] |

| iPSC-derived Dopaminergic Neurons | - | Triplication | '758' | Increased | Reduced | [1] |

| iPSC-derived Dopaminergic Neurons | - | A53T | '758' | Increased | Reduced | [1] |

Table 1: Effect of NCGC00188758 ('758') on GCase Activity and α-Synuclein Levels in Patient-Derived Neurons.

| Cellular Pathology | Cell Line | Treatment | Outcome | Reference |

| Amyloidogenic α-synuclein | A53T α-syn-expressing midbrain neurons | '758' | Reduced Thioflavin S positive aggregates | [1][7] |

| GCase Substrate Accumulation | SNCA triplication neurons | '758' | Reduced glucosylceramide and hexosylsphingosine | [7] |

| Lysosomal Dysfunction | Synucleinopathy patient neurons | '758' | Restoration of hydrolase maturation | [1] |

Table 2: Effect of NCGC00188758 ('758') on Downstream Cellular Pathologies.

Experimental Protocols

iPSC-Derived Dopaminergic Neuron Culture

-

Thawing and Plating: Cryopreserved human iPSC-derived neural stem cells (NSCs) from synucleinopathy patients and healthy controls are thawed and plated on Matrigel-coated plates in NSC expansion medium.

-

Differentiation: To induce differentiation into midbrain dopaminergic neurons, the medium is changed to a neural differentiation medium supplemented with brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and other differentiation factors.

-

Maturation: Neurons are matured for a specified period (e.g., 4-6 weeks) to allow for the development of mature neuronal characteristics and the accumulation of pathological α-synuclein.

-

Compound Treatment: Mature neurons are treated with NCGC00188758 ('758') at various concentrations for a defined duration before analysis.

GCase Activity Assay

A fluorogenic assay is used to measure GCase activity in live cells.

-

Substrate Preparation: A solution of the GCase substrate 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu) is prepared.

-

Cell Treatment: Differentiated neurons in a 96-well plate are treated with the PFB-FDGlu substrate.

-

Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured over time using a fluorescence plate reader. Cleavage of the substrate by GCase releases a fluorescent product.

-

Lysosomal vs. Non-lysosomal Activity: To distinguish between lysosomal and non-lysosomal GCase activity, parallel cultures are treated with bafilomycin A1, an inhibitor of the vacuolar H+-ATPase that disrupts lysosomal acidification. The bafilomycin A1-insensitive activity is considered non-lysosomal.[1]

α-Synuclein Quantification

-

Immunocytochemistry:

-

Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Cells are incubated with a primary antibody specific for total or phosphorylated (Ser129) α-synuclein.

-

A fluorescently labeled secondary antibody is used for detection.

-

Images are acquired using a high-content imaging system, and the intensity and area of α-synuclein staining are quantified.

-

-

Western Blotting:

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against α-synuclein and a loading control (e.g., β-actin).

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection and quantification.

-

Thioflavin S Staining for Amyloid Aggregates

-

Fixation and Staining: Fixed and permeabilized cells are stained with Thioflavin S, a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils.

-

Imaging and Quantification: The number and intensity of Thioflavin S-positive aggregates are quantified using fluorescence microscopy.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this whitepaper.

Caption: GCase and α-Synuclein Pathogenic Loop and the Role of '758'.

Caption: Experimental Workflow for Evaluating NCGC00188758 ('758').

Conclusion

The small molecule GCase activator, NCGC00188758 ('758'), demonstrates significant potential as a therapeutic agent for synucleinopathies. By enhancing the lysosomal activity of GCase, '758' effectively reduces the accumulation of pathological α-synuclein and ameliorates downstream cellular dysfunction in clinically relevant human neuronal models. The data strongly support the continued investigation of GCase activators as a disease-modifying strategy for Parkinson's disease and related neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this approach.

References

- 1. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel Glucocerebrosidase pharmacological chaperone in cellular and animal models of α-synuclein neurotoxicity [flore.unifi.it]

- 6. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

Understanding the binding kinetics of Glucocerebrosidase-IN-1 to GCase

This technical guide provides an in-depth analysis of the binding kinetics of Glucocerebrosidase-IN-1, a known inhibitor of the enzyme Glucocerebrosidase (GCase). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions governing GCase inhibition.

Introduction to Glucocerebrosidase (GCase)

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of the glycosphingolipid glucosylceramide into glucose and ceramide[1][2]. The enzyme's optimal activity is at an acidic pH of 5.5, consistent with the lysosomal environment[3]. Mutations in the GBA1 gene can lead to GCase deficiency, causing Gaucher disease, a lysosomal storage disorder[2][4]. Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease[2][5][6]. The link between GCase dysfunction and these neurodegenerative diseases has made it a critical target for therapeutic intervention.

This compound has been identified as a potent and selective inhibitor of GCase, serving as a valuable chemical probe for studying the biological consequences of GCase inhibition[7]. Understanding its binding kinetics is fundamental to elucidating its mechanism of action and for the development of future therapeutics targeting GCase.

Quantitative Binding Data

The inhibitory potency of this compound has been quantified through enzymatic assays. The key binding parameters are summarized in the table below.

| Compound | Parameter | Value (µM) | Source |

| This compound | IC₅₀ | 29.3 | [7] |

| This compound | Kᵢ | 18.5 | [7] |

Definitions:

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

-

Kᵢ (Inhibition constant): An indication of the potency of an inhibitor; it represents the concentration required to produce half-maximum inhibition.

Experimental Protocols

The determination of the binding kinetics of inhibitors to GCase involves precise experimental procedures. The following are detailed methodologies for key experiments.

This protocol describes a common method to measure GCase activity in vitro using a fluorogenic substrate, which is foundational for determining inhibitor potency (IC₅₀ and Kᵢ values).

Principle: This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). GCase cleaves 4-MUG to produce the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorescence plate reader[8][9][10]. To ensure the specific measurement of lysosomal GCase, a specific inhibitor like conduritol B epoxide (CBE) is often used in parallel control experiments[9][10][11].

Materials:

-

Recombinant human GCase enzyme

-

This compound

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100, 0.25% sodium taurocholate, and 1 mM EDTA[8][9].

-

Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in assay buffer[8].

-

Stop Solution: 1 M Glycine, pH 12.5[8].

-

Black 96-well flat-bottom plates.

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for IC₅₀ determination.

-

Enzyme Preparation: Dilute the GCase enzyme stock to a working concentration in the assay buffer.

-

Reaction Setup:

-

To the wells of a 96-well plate, add 25 µL of the appropriate this compound dilution (or buffer for control).

-

Add 25 µL of the diluted GCase enzyme to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Reaction Termination: Stop the reaction by adding 50 µL of the Stop Solution to each well[8].

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm[8][10].

-

Data Analysis:

-

Subtract the background fluorescence from a blank well (no enzyme).

-

Plot the percentage of GCase activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

-

While specific SPR data for this compound is not publicly available, this protocol outlines the general methodology for its application.

Principle: SPR is a label-free technique that measures real-time binding interactions between molecules[12]. One molecule (the ligand, e.g., GCase) is immobilized on a sensor chip surface, and the other (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response signal[13]. This allows for the direct measurement of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants.

Procedure:

-

Chip Preparation: Covalently immobilize recombinant GCase onto a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Analyte Preparation: Prepare a series of precise concentrations of this compound in a suitable running buffer.

-

Binding Measurement:

-

Inject the different concentrations of this compound over the GCase-immobilized surface at a constant flow rate.

-

Monitor the binding response (association phase).

-

After the injection, flow running buffer over the chip to monitor the release of the inhibitor (dissociation phase).

-

Regenerate the sensor surface between cycles if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).

-

This fitting directly yields the association rate constant (kₐ) and the dissociation rate constant (kₔ).

-

The equilibrium dissociation constant (Kₔ) is then calculated as kₔ/kₐ.

-

ITC is a powerful technique for characterizing the thermodynamics of binding interactions.

Principle: ITC directly measures the heat released or absorbed during a binding event[14][15]. A solution of the inhibitor (in a syringe) is titrated into a solution of the enzyme (in the sample cell). The resulting heat changes are measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment[16][17].

Procedure:

-

Sample Preparation: Prepare solutions of GCase and this compound in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.

-

ITC Experiment:

-

Load the GCase solution into the sample cell and the this compound solution into the titration syringe.

-

Perform a series of small, sequential injections of the inhibitor into the GCase solution while stirring.

-

Measure the heat change after each injection until the binding reaction reaches saturation.

-

-

Data Analysis:

-

Integrate the heat-flow peaks corresponding to each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable model to determine Kₐ (and thus Kₔ), ΔH, and n.

-

Visualizations

The following diagrams illustrate the experimental workflow for inhibitor analysis and the relevant biological pathway.

Caption: Workflow for determining GCase inhibitor potency.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 4. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model | Parkinson's Disease [michaeljfox.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GCase enzyme activity assay [bio-protocol.org]

- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 10. protocols.io [protocols.io]

- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 12. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 17. tainstruments.com [tainstruments.com]

In Silico Modeling of Glucocerebrosidase (GCase) and Small Molecule Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to model the interaction between the lysosomal enzyme Glucocerebrosidase (GCase) and small molecule modulators. Deficiencies in GCase activity, often caused by mutations in the GBA1 gene, lead to Gaucher disease and are a significant genetic risk factor for Parkinson's disease.[1][2][3][4] In silico modeling plays a crucial role in understanding the molecular basis of these diseases and in the discovery and development of therapeutic agents, such as chaperones and inhibitors, that can restore or modulate GCase function.

Introduction to Glucocerebrosidase

Glucocerebrosidase is a 497-amino acid lysosomal glycoprotein responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[5][6] Its catalytic activity is maximal at the acidic pH of the lysosome (around 5.5) and requires the presence of the activator protein Saposin C and negatively charged lipids.[7] The enzyme consists of three domains: a TIM barrel catalytic domain and two smaller domains. The active site contains two key glutamic acid residues, E340 (the catalytic nucleophile) and E235 (the acid/base catalyst).[7]

Mutations in the GBA1 gene can lead to misfolding of the GCase protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation through the ER-associated degradation (ERAD) pathway.[1] This results in reduced levels of functional GCase in the lysosome and the accumulation of its substrate, glucosylceramide. Small molecule chaperones are a class of therapeutic compounds designed to bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome.

In Silico Modeling of GCase-Ligand Interactions

Computational modeling is a powerful tool for investigating the interaction between GCase and small molecules at an atomic level. These methods can be used to predict binding modes, estimate binding affinities, and understand the dynamic behavior of the GCase-ligand complex.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is widely used in virtual screening to identify potential hit compounds from large chemical libraries.

Experimental Protocol: Molecular Docking of a Small Molecule to GCase

-

Protein Preparation:

-

Obtain the 3D structure of human GCase from the Protein Data Bank (PDB). Several crystal structures are available (e.g., PDB IDs: 1OGS, 2V3D).

-

Prepare the protein structure by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues, considering the acidic pH of the lysosome (pH 5.5) for active site studies or neutral pH for ER-related folding studies.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the small molecule inhibitor or chaperone.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

-

Grid Generation:

-

Define the binding site on the GCase protein. This is typically centered on the active site or an allosteric site.

-

Generate a grid box that encompasses the defined binding site. The grid potentials account for the van der Waals and electrostatic interactions between the protein and the ligand.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the grid box.

-

The docking algorithm explores different conformations of the ligand and orientations relative to the protein.

-

A scoring function is used to estimate the binding affinity for each pose.

-

-

Pose Analysis and Selection:

-

Analyze the top-scoring docking poses to identify the most plausible binding mode.

-

Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and GCase.

-

Select the best pose for further analysis, such as molecular dynamics simulations.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the GCase-ligand complex, allowing for the assessment of its stability and conformational changes over time.

Experimental Protocol: Molecular Dynamics Simulation of a GCase-Ligand Complex

-

System Setup:

-

Use the best-ranked docked pose of the GCase-ligand complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counterions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any bad contacts between the solute and solvent.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms.

-

Run a series of equilibration steps at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the solute.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints.

-

Save the trajectory (atomic coordinates over time) for analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the GCase-ligand complex.

-

Calculate root-mean-square deviation (RMSD) to monitor conformational changes.

-

Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze intermolecular hydrogen bonds and other interactions over time.

-

Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

-

Quantitative Data on GCase-Ligand Interactions

The following table summarizes quantitative data for the interaction of several reported small molecule chaperones with GCase. This data is provided as an example of the types of quantitative information generated from in silico and in vitro studies.

| Compound | Method | Target | pH | Binding Energy (kcal/mol) | Binding Affinity (Ki) | IC50 | Reference |

| GC466 | In Silico Docking | rGCase | 7.0 | -8.92 ± 0.68 | 0.64 ± 0.12 μM | - | [8] |

| GC466 | In Silico Docking | rGCase | 4.5 | -5.06 | Not Found | - | [8] |

| Ambroxol | In Vitro | rGCase | 7.0 | - | 4.3 ± 1.2 µM | 8.2 ± 2.6 µM | [9] |

| Ambroxol | In Vitro | rGCase | 4.5 | - | Not Identified | Not Identified | [9] |

| Isofagomine (IFG) | In Vitro | GCase | 7.0 | - | - | 5.8 nM | [10] |

| Isofagomine (IFG) | In Vitro | GCase | 5.2 | - | - | 31.4 nM | [10] |

GCase-Related Pathways and Workflows

GCase Trafficking and Lysosomal Function

The following diagram illustrates the cellular trafficking pathway of GCase and its role in the lysosome.

References

- 1. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Features of Membrane-bound Glucocerebrosidase and α-Synuclein Probed by Neutron Reflectometry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 8. Identification of novel glucocerebrosidase chaperone for potential treatment of Parkinson's disease: An approach using in silico virtual screening, molecular docking and molecular dynamics, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Glucocerebrosidase-IN-1 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase-IN-1 is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. It exhibits an IC50 of 29.3 µM and a Ki of 18.5 µM for GCase.[1] Beyond its inhibitory activity, this compound has also been described as a pharmacological chaperone, capable of enhancing GCase activity in specific mutant forms of the enzyme, such as the L444P mutation, by 1.8-fold in fibroblast models.[1] This dual functionality makes it a valuable tool for investigating the complex roles of GCase in neuronal function and neurodegenerative diseases like Parkinson's disease and Gaucher disease.

Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, and the resulting GCase deficiency is linked to the accumulation of α-synuclein, a key pathological hallmark of the disease.[1][2] The inhibition of GCase in primary neurons can lead to the accumulation of its substrate, glucosylceramide, which in turn can affect lysosomal function and proteostasis.[3] Conversely, as a pharmacological chaperone, this compound may rescue the function of certain GCase mutants, offering a potential therapeutic avenue.

These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to study its effects as both an inhibitor and a potential pharmacological chaperone.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Glucocerebrosidase (GCase) | [1] |

| IC50 | 29.3 µM | [1] |

| Ki | 18.5 µM | [1] |

| Molecular Weight | 245.36 g/mol | [1] |

| Formula | C13H27NO3 | [1] |

| Reported Activity | Inhibitor and Pharmacological Chaperone | [1] |

Table 2: Recommended Concentration Ranges for Primary Neuron Experiments

| Experimental Goal | Suggested Concentration Range | Notes |

| GCase Inhibition | 10 - 50 µM | Start with a dose-response curve around the IC50. |

| Pharmacological Chaperoning | 1 - 20 µM | Lower concentrations are often effective for chaperoning. |

| Control (Vehicle) | DMSO (or other solvent) | Match the final solvent concentration in all wells. |

Signaling Pathways and Experimental Workflows

Caption: GCase signaling pathway and points of intervention for this compound.

References

- 1. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glucocerebrosidase-IN-1 Administration in Animal Models of Gaucher Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and in some cases, the central nervous system. The development of animal models that recapitulate the features of Gaucher disease has been instrumental in understanding its pathophysiology and for the preclinical evaluation of novel therapeutic strategies.

One promising therapeutic approach is the use of pharmacological chaperones, which are small molecules that can bind to and stabilize mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity. Glucocerebrosidase-IN-1, also identified as compound 11a, is a potent and selective inhibitor of GCase that has demonstrated potential as a pharmacological chaperone. In vitro studies have shown that this compound can rescue the activity of mutant GCase in fibroblasts derived from Gaucher disease patients.

These application notes provide a summary of the available data on this compound and outline generalized protocols for its administration in animal models of Gaucher disease, based on available literature for similar compounds.

This compound: In Vitro Activity

This compound has been characterized as a potent inhibitor of GCase and has shown efficacy as a pharmacological chaperone in cell-based assays.

| Parameter | Value | Reference |

| IC50 | 29.3 µM | [1] |

| Ki | 18.5 µM | [1] |

| GCase Activity Enhancement (L444P homozygous fibroblasts) | 1.8-fold | [1] |

Preclinical In Vivo Evaluation of a Structurally Related Pharmacological Chaperone (CF30)

Direct in vivo studies detailing the administration of this compound in animal models of Gaucher disease are not yet extensively published. However, a PhD thesis by Antonino Iurato La Rocca describes the in vivo characterization of a novel, structurally related iminosugar pharmacological chaperone, designated CF30, in a GBA1-L444P/WT mouse model. The findings from this study provide valuable insights into the potential in vivo application of compounds like this compound.

Key Findings from the In Vivo Study of CF30:

-

Demonstrated good in vivo tolerability.

-

Confirmed ability to cross the blood-brain barrier.

-

Increased GCase enzyme activity in a wild-type mouse model (C57BL/6N).

-

Showed a trend towards increased GCase activity in the GBA1-L444P/WT mouse model.[2]

Due to the limited availability of specific in vivo data for this compound, the following protocols are based on general practices for administering pharmacological chaperones to mouse models of Gaucher disease and the preliminary information available for the related compound CF30.

Experimental Protocols

Animal Model

A commonly used animal model for studying neuronopathic Gaucher disease is the GBA1-L444P/WT knock-in mouse model. These mice carry a heterozygous L444P mutation, which is a frequent cause of neuronopathic Gaucher disease in humans.

Compound Preparation and Administration

1. Formulation:

-

This compound should be dissolved in a vehicle suitable for the chosen route of administration. A common vehicle for oral administration of small molecules in mice is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For intraperitoneal injection, sterile saline or phosphate-buffered saline (PBS) can be used.

-

The concentration of the stock solution should be calculated based on the desired final dosing volume and the body weight of the animals.

2. Dosing:

-

The optimal dose of this compound for in vivo efficacy would need to be determined through dose-response studies. Based on studies with other pharmacological chaperones, a starting dose in the range of 10-100 mg/kg could be considered.

-

The dosing frequency will depend on the pharmacokinetic properties of the compound. A once-daily administration is a common starting point for many small molecule drugs in preclinical studies.

3. Route of Administration:

-

Oral gavage (p.o.) is a common and clinically relevant route for the administration of pharmacological chaperones.

-

Intraperitoneal (i.p.) injection is another frequently used route in preclinical studies for its ease of administration and rapid systemic absorption.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a pharmacological chaperone in a Gaucher disease mouse model.

Caption: Experimental workflow for in vivo evaluation.

Key Experimental Methodologies

1. GCase Activity Assay:

-

Principle: This assay measures the enzymatic activity of GCase in tissue homogenates. A fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is commonly used. The cleavage of this substrate by GCase releases a fluorescent product (4-methylumbelliferone), which can be quantified.

-

Protocol:

-

Homogenize collected tissues (e.g., brain, liver, spleen) in a suitable lysis buffer (e.g., citrate/phosphate buffer, pH 5.2) containing a detergent (e.g., Triton X-100).

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Incubate a known amount of protein from the supernatant with the 4-MUG substrate at 37°C.

-

Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).

-

Calculate GCase activity relative to the protein concentration and express as nmol/mg/hour.

-

2. Glucosylceramide Quantification:

-

Principle: This analysis quantifies the levels of the accumulated substrate, glucosylceramide, in tissues. This is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Protocol:

-

Extract lipids from tissue homogenates using a solvent system (e.g., chloroform:methanol).

-

Separate the lipid species using HPLC.

-

Detect and quantify glucosylceramide using a mass spectrometer.

-

Normalize the glucosylceramide levels to the tissue weight or protein concentration.

-

Signaling Pathway and Mechanism of Action

This compound, as a pharmacological chaperone, is hypothesized to function by stabilizing the mutant GCase enzyme in the endoplasmic reticulum (ER), thereby preventing its degradation and facilitating its transport to the lysosome.

Caption: Mechanism of pharmacological chaperone action.

Conclusion

This compound is a promising pharmacological chaperone for the treatment of Gaucher disease. While in vivo data for this specific compound are still emerging, the information from closely related molecules provides a strong rationale for its preclinical evaluation. The protocols and workflows outlined in these application notes offer a framework for researchers to design and conduct in vivo studies to assess the therapeutic potential of this compound in animal models of Gaucher disease. Further studies are warranted to establish its pharmacokinetic profile, optimal dosing, and long-term efficacy and safety.

References

Application Notes and Protocols: Dosing Regimen for Glucocerebrosidase Modulators in Mouse Models of Parkinson's Disease

For researchers, scientists, and drug development professionals.

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most common genetic risk factor for Parkinson's disease.[1][2] This has led to the hypothesis that enhancing GCase activity could be a therapeutic strategy for PD. GCase modulators, such as chaperones and activators, are small molecules designed to increase the activity of GCase, thereby potentially reducing the accumulation of alpha-synuclein (α-syn), a hallmark of PD pathology.[3][4]

Glucocerebrosidase-IN-1: An Overview

This compound is a potent and selective inhibitor of GCase, with an IC50 of 29.3 μM and a Ki of 18.5 μM.[5] Interestingly, despite its inhibitory activity in biochemical assays, it has been shown to act as a pharmacological chaperone, enhancing GCase activity 1.8-fold in fibroblasts from a patient with the homozygous L444P mutation.[5] This dual activity highlights the complex nature of GCase modulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H27NO3 | [5] |

| Molecular Weight | 245.36 g/mol | [5] |

| CAS Number | Not available | |

| Mechanism of Action | GCase Inhibitor, Pharmacological Chaperone | [5] |

| In Vitro Activity | IC50: 29.3 µM, Ki: 18.5 µM | [5] |

NCGC-607: A Representative GCase Chaperone for In Vivo Studies

Due to the lack of published in vivo data for this compound, we present detailed protocols for NCGC-607, a non-inhibitory GCase chaperone. NCGC-607 has been shown to increase GCase activity, reduce α-synuclein levels, and decrease glycolipid levels in patient-derived cells.[3][6]

Table 2: In Vitro Efficacy of NCGC-607

| Cell Type | Treatment | Effect | Reference |

| Gaucher iPSC-derived Macrophages (iMacs) | 3 µM NCGC-607 for 6 days | Increased GCase activity and protein levels, reduced glucosylceramide storage. | [3][6] |

| Gaucher iPSC-derived Dopaminergic Neurons | 3 µM NCGC-607 for 21 days | Decreased α-synuclein levels and its colocalization with the lysosomal marker Lamp2. | [3] |

While specific in vivo dosing regimens for NCGC-607 in mouse models of Parkinson's disease are not yet published, the following protocols are based on common practices for administering small molecule therapeutics to mice and the available in vitro data for NCGC-607. These should be optimized for each specific study.

Experimental Protocols

Animal Models

The choice of mouse model is critical for studying the effects of GCase modulators on Parkinson's disease pathology. Commonly used models include:

-

GBA1 Mutation Knock-in Mice: These mice carry specific mutations in the Gba1 gene (e.g., L444P, D409V) and recapitulate aspects of GCase deficiency.[2]

-

Alpha-synuclein Overexpressing Mice: These models, such as those expressing human A53T or wild-type α-synuclein, develop progressive motor deficits and α-syn pathology.

-

Neurotoxin-based Models: Models using MPTP or 6-OHDA to induce dopaminergic neurodegeneration are also relevant for assessing neuroprotective effects.

Preparation and Administration of NCGC-607

-

Formulation: NCGC-607 is soluble in DMSO and DMF.[4] For in vivo administration, it is recommended to prepare a stock solution in a suitable solvent and then dilute it in a vehicle compatible with the chosen route of administration (e.g., saline, PBS with a low percentage of DMSO or Tween 80).

-

Route of Administration:

-

Intraperitoneal (i.p.) injection: A common route for systemic delivery.

-

Oral gavage (p.o.): Suitable for assessing oral bioavailability and chronic dosing.

-

Intracerebroventricular (i.c.v.) or direct intrastriatal injection: For direct delivery to the central nervous system, bypassing the blood-brain barrier.

-

-